REACTION_CXSMILES
|
CS([C:5]1[CH:6]=[C:7]([C:11]2[CH:16]=[CH:15][C:14]([CH2:17][OH:18])=[CH:13][CH:12]=2)[CH:8]=[CH:9][CH:10]=1)(=O)=O.BrC1C=CC([S:26]([NH2:29])(=[O:28])=[O:27])=CC=1>>[OH:18][CH2:17][C:14]1[CH:13]=[CH:12][C:11]([C:7]2[CH:6]=[CH:5][C:10]([S:26]([NH2:29])(=[O:28])=[O:27])=[CH:9][CH:8]=2)=[CH:16][CH:15]=1
|
Name
|
(3′-methanesulfonyl-biphenyl-4-yl)-methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C=1C=C(C=CC1)C1=CC=C(C=C1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)S(=O)(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OCC1=CC=C(C=C1)C1=CC=C(C=C1)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |